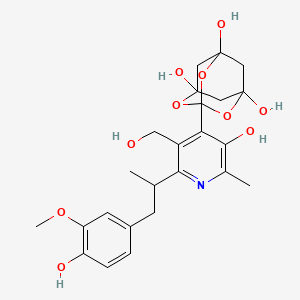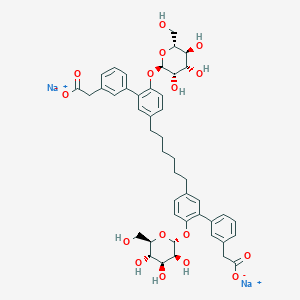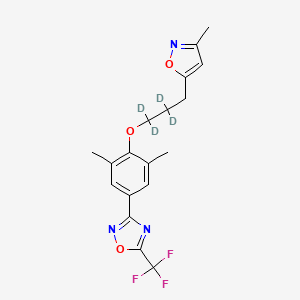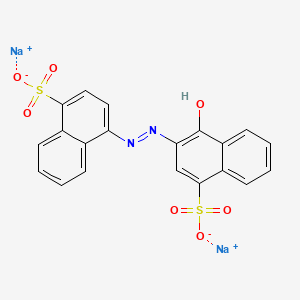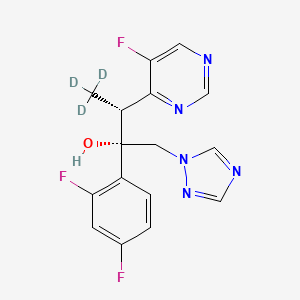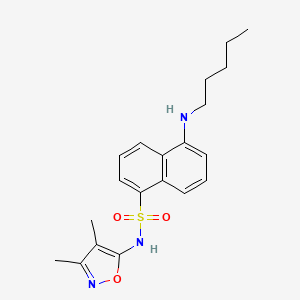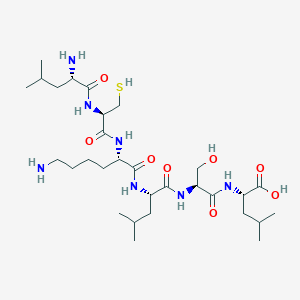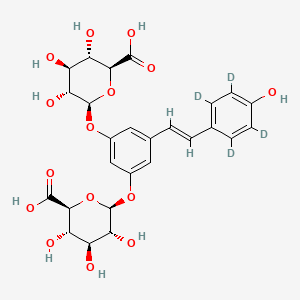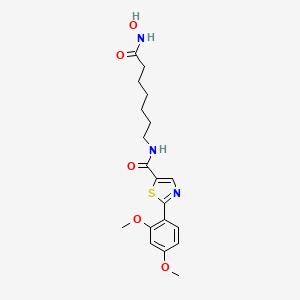
2-(2,4-Dimethoxyphenyl)-N-(7-(hydroxyamino)-7-oxoheptyl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
XP5 is a potent, orally active inhibitor of histone deacetylase 6 (HDAC6). It has shown significant antiproliferative activity against various cancer cell lines, including those resistant to other histone deacetylase inhibitors. XP5 enhances antitumor immunity when combined with a PD-L1 inhibitor in melanoma .
準備方法
Synthetic Routes and Reaction Conditions
XP5 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions. Specific details on the synthetic route are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of XP5 involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions
XP5 undergoes various chemical reactions, including:
Oxidation: XP5 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on XP5, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving XP5 include organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of XP5 include various analogs and derivatives that retain the core structure but have different functional groups. These products are often tested for their biological activity to identify potential new therapeutic agents .
科学的研究の応用
XP5 has a wide range of scientific research applications, including:
Chemistry: XP5 is used as a tool compound to study the role of histone deacetylase 6 in various biochemical pathways.
Biology: Researchers use XP5 to investigate the effects of histone deacetylase inhibition on cellular processes such as gene expression, cell cycle regulation, and apoptosis.
Medicine: XP5 is being studied for its potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapies.
Industry: XP5 is used in the development of new drugs and therapeutic strategies targeting histone deacetylase 6
作用機序
XP5 exerts its effects by inhibiting histone deacetylase 6, an enzyme involved in the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. XP5 also enhances antitumor immunity by modulating the immune response, particularly when used in combination with PD-L1 inhibitors .
類似化合物との比較
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Panobinostat: A potent inhibitor of multiple histone deacetylases with applications in cancer treatment.
Belinostat: An inhibitor of histone deacetylases used in the treatment of peripheral T-cell lymphoma.
Uniqueness of XP5
XP5 is unique due to its high specificity for histone deacetylase 6 and its ability to overcome resistance in certain cancer cell lines. Its combination with PD-L1 inhibitors also sets it apart from other histone deacetylase inhibitors, providing a novel approach to cancer immunotherapy .
特性
分子式 |
C19H25N3O5S |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
2-(2,4-dimethoxyphenyl)-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H25N3O5S/c1-26-13-8-9-14(15(11-13)27-2)19-21-12-16(28-19)18(24)20-10-6-4-3-5-7-17(23)22-25/h8-9,11-12,25H,3-7,10H2,1-2H3,(H,20,24)(H,22,23) |
InChIキー |
KPMUSOQFDJSLDU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)NCCCCCCC(=O)NO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
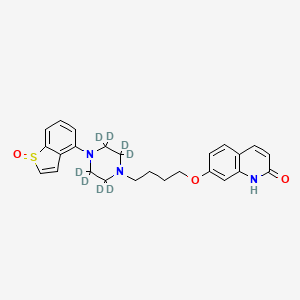
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
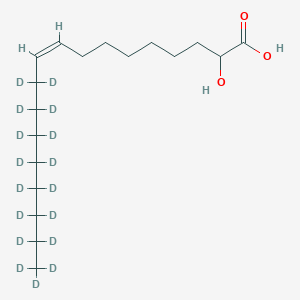
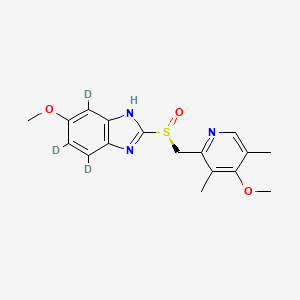
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
